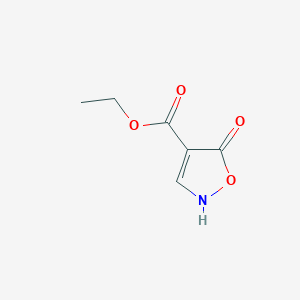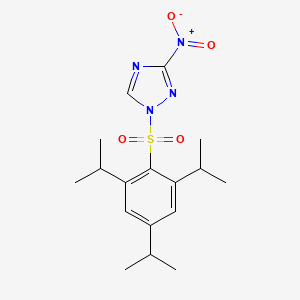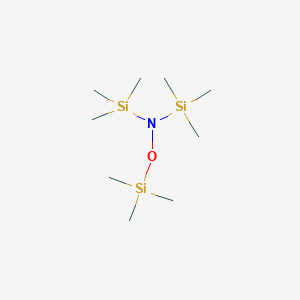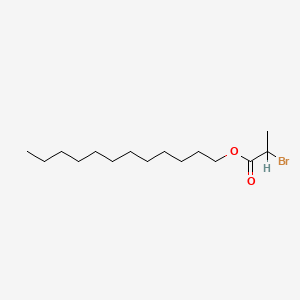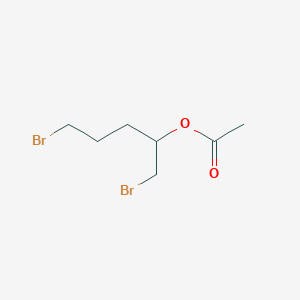
Serotoninhydrogenoxalat
Übersicht
Beschreibung
5-Hydroxytryptamine oxalate salt, also known as Serotonin Hydrogenoxalate, is used in a triple therapy with octreotide and galanin which shows antitumor and therapeutic efficacy for the treatment of human colon cancers . It also inhibits the release of immunoreactive somatostatin (SRIF) . It is a fine white powder that is insoluble in water, but soluble in alcohol .
Synthesis Analysis
5-Hydroxytryptamine (5-HTP) is a natural amino acid that does not participate in protein synthesis. It is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . Due to a lack of effective biosynthesis methods, 5-HTP is mainly obtained by natural extraction .
Molecular Structure Analysis
The molecular formula of 5-Hydroxytryptamine oxalate salt is C12H14N2O5 . The molecular weight is 266.25 .
Chemical Reactions Analysis
5-Hydroxytryptamine (5-HT) released from activated platelets dramatically changes the function of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) . In VSMCs, 5-HT induces proliferation and migration via 5-HT 2A receptors . These effects are further enhanced by vasoactive substances such as thromboxane A2 and angiotensin II .
Physical And Chemical Properties Analysis
5-Hydroxytryptamine oxalate salt has a melting point of 195-200 °C (dec.) . It is slightly soluble in DMSO and Methanol . It is a crystalline form and has a light tan color . It is hygroscopic .
Wissenschaftliche Forschungsanwendungen
a. Stimmungsstörungen und Depressionen:
Fazit
Die vielseitigen Rollen von Serotoninhydrogenoxalat erstrecken sich über die Neurotransmission hinaus und beeinflussen verschiedene physiologische Prozesse. Forscher untersuchen weiterhin seine Komplexität, um die psychische Gesundheit, die Darmfunktion und die medikamentöse Therapie zu verbessern. 🌟
Für tiefergehende Lektüre können Sie sich an die folgenden Quellen wenden:
- Best, J., Nijhout, H. F., & Reed, M. (2010). Serotonin synthesis, release, and reuptake in terminals: a mathematical model. Theoretical Biology and Medical Modelling, 7(1), 34.
- Understanding the molecular pharmacology of the serotonin transporter. Journal of Psychopharmacology, 64(3), 317–324.
- Serotonin—Its Synthesis and Roles in the Human Body. International Journal of Molecular Sciences, 22(9), 4837.
Wirkmechanismus
Target of Action
Serotonin Hydrogenoxalate, also known as 5-Hydroxytryptamine Oxalate Salt, primarily targets serotonin receptors in the body . These receptors are a large family of seven distinct classes based on their structural and functional characteristics . They are involved in regulating a diverse array of physiological signaling pathways and are key players in the pathophysiology of major depressive disorder, bipolar disorder, schizophrenia, and anxiety disorders .
Mode of Action
Serotonin Hydrogenoxalate interacts with its targets, the serotonin receptors, by binding to them . This binding can activate or inhibit the receptors, leading to various physiological responses. For instance, all serotonin receptors, except 5-HT3, are G-protein coupled, seven transmembrane receptors that activate an intracellular second messenger cascade . The 5-HT3 receptor, on the other hand, functions as a ligand-gated ion channel .
Biochemical Pathways
The biochemical pathways affected by Serotonin Hydrogenoxalate are primarily those involving serotonin signaling . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step . By coupling to Gαi, Gαq/11, or Gαs, the serotonin receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It is known that the bioavailability and pharmacological effects of serotonin and its analogs can be influenced by various factors, including metabolic enzymes and transport proteins .
Result of Action
The molecular and cellular effects of Serotonin Hydrogenoxalate’s action are diverse, given the wide range of physiological functions regulated by serotonin and its receptors . These effects include modulation of neurotransmission, regulation of mood, sleep, appetite, and pain, among others . In the context of the brain-gut circuitry, serotonin receptors regulate gut motility, secretion, emetic reflux, and visceral perception .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and wearing chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
5-Hydroxytryptamine (5-HT) or serotonin is a versatile neurotransmitter whose functions range from visceral reactions to higher-order neuronal processes . 5-HT affects cellular processes by binding to a large family of membrane-bound 5-HT receptors (5-HTR) . Increasing evidence on the role of 5-HT receptors will contribute to the expansion of the clinical application of existing therapeutic drugs such as sarpogrelate, and to the development of new 5-HT receptor-related drugs for treating cardiovascular diseases .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOICJSERLVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433164 | |
| Record name | Serotonin hydrogenoxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3036-16-6, 6662-07-3 | |
| Record name | Serotonin oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC92519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Serotonin hydrogenoxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



